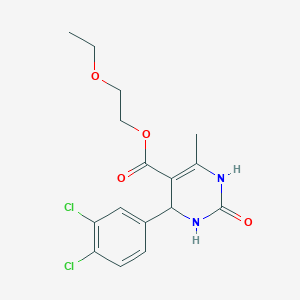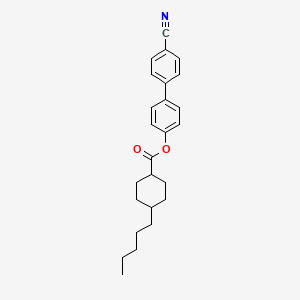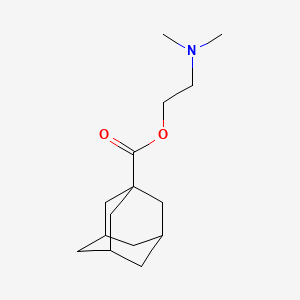
2-(Dimethylamino)ethyl adamantane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)ethyl adamantane-1-carboxylate is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a tricyclic hydrocarbon with a diamond-like structure, which imparts unique physical and chemical properties to its derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl adamantane-1-carboxylate typically involves the reaction of adamantanecarboxylic acid with dimethylethanolamine. The reaction is carried out in the presence of aluminum oxide and methanesulfonic acid as catalysts. The mixture is heated to 90°C and stirred for 6 hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-(Dimethylamino)ethyl adamantane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications.
科学的研究の応用
2-(Dimethylamino)ethyl adamantane-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antiviral and anticancer properties.
Medicine: Adamantane derivatives are known for their use in antiviral drugs, such as those targeting influenza and other viral infections.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties
作用機序
The mechanism of action of 2-(Dimethylamino)ethyl adamantane-1-carboxylate involves its interaction with specific molecular targets. The adamantane core provides a rigid, hydrophobic framework that can interact with biological membranes or proteins. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Amantadine: An antiviral drug used to treat influenza and Parkinson’s disease.
Rimantadine: A derivative of amantadine with similar antiviral properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
2-(Dimethylamino)ethyl adamantane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C15H25NO2 |
|---|---|
分子量 |
251.36 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl adamantane-1-carboxylate |
InChI |
InChI=1S/C15H25NO2/c1-16(2)3-4-18-14(17)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,3-10H2,1-2H3 |
InChIキー |
CLHYUGKFOABVFI-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC(=O)C12CC3CC(C1)CC(C3)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


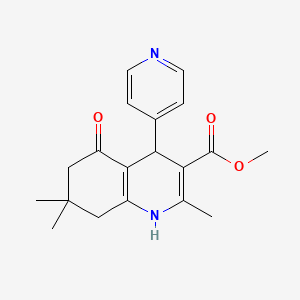
![5-bromo-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11704880.png)

![3-(2,3-diphenyl-1H-indol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B11704895.png)
![N-[5-(4-Hydroxy-benzylidene-hydrazinocarbonylmethyl)-[1,3,4]thiadiazol-2-yl]-benzamide](/img/structure/B11704896.png)
![Cycloheptyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11704898.png)
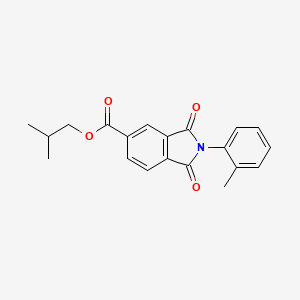
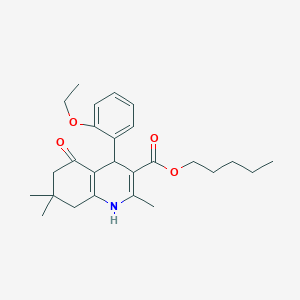
![(4Z)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704913.png)


![5-bromo-2-({[4-(4-chlorophenoxy)phenyl]amino}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11704947.png)
